3,5-Dichloro-2,4-difluorobenzoic acid

Vue d'ensemble

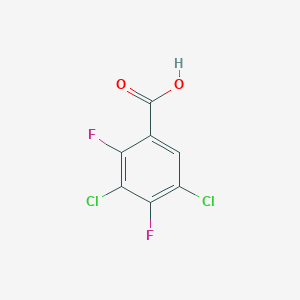

Description

3,5-Dichloro-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,4-difluorobenzoic acid can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The detailed steps are as follows:

Nitration: The starting material, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid and sulfuric acid to introduce a nitro group.

Selective Reduction: The nitro group is selectively reduced to an amino group.

Diazotisation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Chlorination: The diazonium salt is then treated with hydrochloric acid to introduce the chlorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium-phosphane complexes may be employed to facilitate certain steps in the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

DCDFBA serves as a crucial building block in organic chemistry. Its unique structure allows for the synthesis of more complex organic molecules. The presence of chlorine and fluorine atoms enhances its reactivity and versatility in chemical reactions. Common synthetic routes include substitution reactions where functional groups can be introduced to the aromatic ring under suitable conditions .

Reactions and Mechanisms

The compound can undergo various chemical transformations:

- Substitution Reactions: Chlorine and fluorine atoms can be replaced with other functional groups, making it useful for creating derivatives with desired properties.

- Oxidation and Reduction: DCDFBA can participate in redox reactions, allowing for modifications of its functional groups.

Biological Applications

Enzyme Inhibition Studies

In biological research, DCDFBA is utilized to study enzyme inhibition and protein-ligand interactions. Its halogenated structure provides insights into the binding affinity and specificity towards various biological targets.

Pharmaceutical Development

DCDFBA acts as a precursor in the synthesis of pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties. Its derivatives have been explored for their potential therapeutic effects against various pathogens .

Industrial Applications

Agrochemicals Production

In the agricultural sector, DCDFBA is employed in the formulation of agrochemicals. Its properties make it suitable for developing herbicides and pesticides that exhibit enhanced efficacy against target pests while minimizing environmental impact .

Specialty Chemicals

DCDFBA is also used in the production of specialty chemicals that find applications in various industrial processes. These include solvents and reagents that are essential in manufacturing and research settings .

Case Study 1: Synthesis of Antibacterial Agents

A notable study demonstrated the synthesis of novel antibacterial agents using DCDFBA as an intermediate. The synthesized compounds exhibited significant activity against Gram-positive bacteria, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition Research

Research focusing on enzyme inhibition revealed that DCDFBA derivatives effectively inhibited specific enzymes involved in bacterial cell wall synthesis. This finding supports its potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or inhibitory effects. The exact pathways involved depend on the specific application and target enzyme.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4,5-difluorobenzoic acid: Similar in structure but with different positions of chlorine and fluorine atoms.

4-Chloro-2,5-difluorobenzoic acid: Another structural isomer with distinct chemical properties.

2,4-Dichlorobenzoic acid: Lacks fluorine atoms, resulting in different reactivity and applications.

Uniqueness

3,5-Dichloro-2,4-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Activité Biologique

3,5-Dichloro-2,4-difluorobenzoic acid (CAS Number: 154257-75-7) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C₇H₃Cl₂F₂O₂, with a molecular weight of 192.55 g/mol. The compound exhibits a melting point range of 174-176°C and a boiling point of approximately 276.7°C at 760 mmHg. Its density is reported to be around 1.6 g/cm³, and it has a logP value of 3.29, indicating moderate lipophilicity which may influence its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂F₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Melting Point | 174-176°C |

| Boiling Point | 276.7°C |

| Density | 1.6 g/cm³ |

| LogP | 3.29 |

Research indicates that this compound acts as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), a bioactive lipid that promotes cell proliferation and migration . Inhibition of ATX can potentially reduce cancer cell invasion and metastasis.

Case Studies

- Inhibition of Cancer Cell Migration : A study demonstrated that derivatives of this compound exhibited high potency as ATX inhibitors, with IC50 values around 40 nM to 84 nM against human melanoma cells (A2058) . This suggests that modifications to the compound can enhance its inhibitory effects on cancer cell migration.

- Impact on Plant Growth Regulators : Another investigation highlighted the role of similar compounds in inhibiting brassinosteroid biosynthesis in plants. The findings suggested that such inhibitors could be used to manipulate plant growth by targeting specific biosynthetic pathways .

- Degradation Products : In environmental studies, the degradation of teflubenzuron in soil led to the formation of 3,5-dichloro-2,4-difluorophenylurea as a significant degradation product. This indicates potential environmental persistence and biological activity related to its degradation .

Structure-Activity Relationship (SAR)

The structure-activity relationships of halogenated benzoic acids have been extensively studied to optimize their biological activity. The presence of chlorine and fluorine substituents has been shown to modulate the lipophilicity and binding affinity to target proteins, enhancing their therapeutic potential .

Propriétés

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLNHUHKYANNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.